molecular formula C11H10N2O2 B12513598 3-Benzylidenepiperazine-2,5-dione CAS No. 19459-03-1

3-Benzylidenepiperazine-2,5-dione

Cat. No.: B12513598
CAS No.: 19459-03-1
M. Wt: 202.21 g/mol
InChI Key: AFBRZIIBSVQJPB-UHFFFAOYSA-N
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Description

3-Benzylidenepiperazine-2,5-dione is a diketopiperazine derivative, a class of compounds known for their diverse biological activities and structural complexity. This compound features a piperazine ring with a benzylidene group attached to the nitrogen atoms at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidenepiperazine-2,5-dione can be achieved through several methods. One common approach involves the treatment of N-(chloroacetyl)phenylalanine with methylamine, which yields 3-trans-benzylidene-1-methylpiperazine-2,5-dione. This compound can also be produced by cyclization of (N-acetyldehydrophenylalanyl)-sarcosine with acetic anhydride .

Another method involves the condensation of piperazine-2,5-dione with aromatic aldehydes to form monoarylidene and bisarylidene derivatives. The use of 1,4-diacetylpiperazine-2,5-dione allows for the preparation of unsymmetrical bisarylidenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidenepiperazine-2,5-dione undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For example, the reduction of 3,6-dibenzylidenepiperazine-2,5-dione with zinc and acetic acid yields (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include zinc, acetic acid, hydrochloric acid, and aromatic aldehydes. Reaction conditions typically involve moderate temperatures and the use of solvents such as acetic anhydride .

Major Products

The major products formed from the reactions of this compound include various substituted piperazine-2,5-dione derivatives, such as (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione and unsymmetrical bisarylidenes .

Mechanism of Action

The mechanism of action of 3-Benzylidenepiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s diketopiperazine core allows it to bind to various biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies have shown that diketopiperazines can exhibit cytotoxicity against cancer cells and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibenzylidenepiperazine-2,5-dione
  • 3-Benzylidene-6-methylpiperazine-2,5-dione
  • 3,6-Dibenzylpiperazine-2,5-dione

Uniqueness

3-Benzylidenepiperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the benzylidene group. This structural feature distinguishes it from other diketopiperazine derivatives and contributes to its distinct chemical and biological properties .

Properties

CAS No.

19459-03-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-benzylidenepiperazine-2,5-dione

InChI

InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14)

InChI Key

AFBRZIIBSVQJPB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1

Origin of Product

United States

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